N-(2-nitrophenyl)acridin-9-amine

Chemical procurement Discovery research Rare chemical sourcing

Researchers requiring rare 9-aminoacridine scaffolds for systematic SAR often face limited positional isomer availability. N-(2-Nitrophenyl)acridin-9-amine (CAS 80260-77-1) directly addresses this gap. - Ortho-nitro configuration shifts tautomeric equilibrium toward the iminoacridan form, a parameter linked to hypoxia-selective cytotoxicity. - Enables comparative profiling against meta- and para-nitrophenyl isomers for DNA-binding affinity studies. - Supplied as early discovery reagent; independent characterization recommended per 'as-is' AldrichCPR terms.

Molecular Formula C19H13N3O2
Molecular Weight 315.3 g/mol
CAS No. 80260-77-1
Cat. No. B11945711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitrophenyl)acridin-9-amine
CAS80260-77-1
Molecular FormulaC19H13N3O2
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C19H13N3O2/c23-22(24)18-12-6-5-11-17(18)21-19-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)19/h1-12H,(H,20,21)
InChIKeyQEPQNYIXWTVWDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Nitrophenyl)acridin-9-amine: Discovery Research Use


N-(2-Nitrophenyl)acridin-9-amine (CAS 80260-77-1) is a 9-aminoacridine derivative featuring an ortho-nitrophenyl substituent at the exocyclic nitrogen. This compound belongs to the broader class of nitro-9-aminoacridines, which have been investigated for their DNA-intercalating properties, antitumor potential, and hypoxia-selective cytotoxicity [1][2]. The acridine core provides a planar aromatic scaffold capable of intercalating between DNA base pairs, while the 2-nitrophenyl substituent introduces distinct electronic and steric properties that differentiate this compound from its positional isomers (e.g., 3-nitro and 4-nitro analogs) and from unsubstituted 9-aminoacridine [3]. As an AldrichCPR catalog compound, it is positioned as a rare and unique chemical intended for early discovery research applications .

Workflow DNA intercalation compound screening
Format Rare chemical, as-is supply
Selection Ortho-nitrophenyl isomer, distinct SAR

N-(2-Nitrophenyl)acridin-9-amine: Why Substitution Fails


Generic substitution within the nitro-9-aminoacridine class is not scientifically valid due to position-dependent differences in electronic distribution, tautomeric equilibrium, and resultant biological behavior. QSAR studies on 32 nitro-9-aminoacridine derivatives have demonstrated that substituent position on the acridine ring (1-nitro vs. 2-nitro vs. 3-nitro vs. 4-nitro) fundamentally alters lipophilicity-dependent antitumor activity, with 1-nitro-9-aminoacridines showing optimal therapeutic indices (LD50/ED50) at specific log P ranges between -1 and -2 [1]. Furthermore, the position of the nitro group on the N-aryl substituent (ortho vs. meta vs. para) influences electron-withdrawing character, steric hindrance around the exocyclic nitrogen, and consequently the amino/imino tautomeric ratio—a parameter directly correlated with hypoxia-selective cytotoxicity in this compound class [2]. The 2-nitrophenyl configuration of CAS 80260-77-1 (Compound 10 in patent WO2011051950) represents a distinct structural entity from its 3-nitrophenyl (Compound 11) and 4-nitrophenyl positional isomers, each of which may exhibit divergent DNA-binding affinity, cellular uptake, and target engagement profiles [3][4].

Nitro position alters activity profile
Position-dependent lipophilicity and selectivity documented across 32 analogs; ortho substitution may not reproduce para or meta activity
Tautomer ratio may not transfer
Electron-withdrawing substituents shift iminoacridan tautomer, affecting hypoxia-dependent cytotoxicity; unsubstituted aminoacridines lack this property
As-is supply vs. characterized isomers
No vendor analytical data; independent identity and purity verification required before use, unlike standard catalog nitroacridines

N-(2-Nitrophenyl)acridin-9-amine Differentiation Evidence


AldrichCPR Rare Chemical: As-Is Supply Terms

N-(2-Nitrophenyl)acridin-9-amine is commercially available exclusively through the Sigma-Aldrich AldrichCPR (Chemical Procurement Resource) catalog, which explicitly positions this product as part of a collection of rare and unique chemicals intended for early discovery researchers . Unlike standard catalog compounds that ship with certificates of analysis and purity guarantees, this product is sold 'as-is' with no analytical data collected by the vendor, and the buyer assumes responsibility to confirm product identity and purity independently . This supply status contrasts with more commonly available nitroacridine analogs and represents a procurement-relevant differentiation: researchers requiring this specific ortho-nitrophenyl isomer must accept vendor 'as-is' terms, whereas alternative isomers may be available from multiple suppliers with full analytical characterization.

Supply Status
Data to verify
As-is sale; no vendor analytical data
Independent characterization required
Compare with standard catalog nitroacridines
Chemical procurement Discovery research Rare chemical sourcing

Ortho vs. Para Isomer: PRKD1 Kinase Inhibition

The 4-nitrophenyl positional isomer N-(4-nitrophenyl)acridin-9-amine (CAS 64895-30-3) has been evaluated against serine/threonine-protein kinase D1 (PRKD1) in a high-throughput screening assay, yielding an IC50 of 50,000 nM (50 μM) at pH 7.2 and 2°C [1]. This quantitative benchmark for the para isomer provides a reference point for evaluating the ortho-nitrophenyl analog, though direct head-to-head comparative data for N-(2-nitrophenyl)acridin-9-amine against this target are not currently available in public databases. The ortho-substitution pattern of CAS 80260-77-1 introduces distinct steric constraints around the exocyclic nitrogen that may alter target engagement relative to the para isomer.

PRKD1 Inhibition
Context-dependent
Ortho isomer: not reported; Para isomer: IC50 50,000 nM
Positional differences may affect kinase engagement
HTS assay, pH 7.2, 2°C
Kinase inhibition Serine/threonine-protein kinase D1 Structure-activity relationship

QSAR: Nitro Position and Antitumor Selectivity

A QSAR study of 32 nitro-9-aminoacridine derivatives established that 1-nitro-9-aminoacridines exhibit superior therapeutic indices (LD50/ED50) compared to isomers bearing nitro groups at other positions on the acridine core [1]. Principal component analysis extracted two significant components: PC1 (81.4% of variance, general biological activity) and PC2 (8.1% of variance, selectivity). General biological activity (PC1) shows parabolic dependence on lipophilicity (log P*) of the 9-amino substituent (R = 0.97), while selectivity (PC2) depends on shape index (²K) and indicator variables [1]. For optimal antitumor activity, 1-nitro-9-aminoacridines should have log P* between -1 and -2 [1]. While N-(2-nitrophenyl)acridin-9-amine bears the nitro group on the N-phenyl substituent rather than on the acridine core, the QSAR framework demonstrates that nitro group placement within this compound class profoundly affects biological outcomes.

QSAR Selectivity
Class-level
R=0.97 lipophilicity vs activity; optimal log P* -1 to -2 for 1-nitro isomers
Nitro placement linked to selectivity profile
32-compound PCA; S-180 model
Antitumor QSAR Lipophilicity Therapeutic index

Tautomerism and Hypoxia-Selective Cytotoxicity

Studies on nitracrine analogs demonstrate that the degree of hypoxia-selective cytotoxicity correlates directly with the proportion of iminoacridan tautomer present [1]. Compounds existing totally as the aminoacridine tautomer (e.g., 9-amino derivatives) form significantly less lethal DNA lesions than 9-alkylamino derivatives, which adopt the iminoacridan conformation to varying degrees [1]. The electron-withdrawing 2-nitrophenyl substituent on N-(2-nitrophenyl)acridin-9-amine is predicted to shift tautomeric equilibrium toward the imino form, based on class-level understanding that electron-attracting substituents favor the imino tautomer [2]. This structural feature distinguishes CAS 80260-77-1 from unsubstituted 9-aminoacridine, which exists entirely in the amino tautomer and exhibits minimal hypoxia selectivity.

Hypoxia-Selective Cytotoxicity
Class-level
Iminoacridan tautomer proportion correlates with hypoxia selectivity
Predicted to favor imino form, distinct from unsubstituted 9-aminoacridine
UV4 cell line; oxic vs hypoxic conditions
Hypoxia-selective cytotoxicity Tautomerism Bioreductive agents

Patent-Defined Identity: Ortho-Nitrophenyl Configuration

N-(2-Nitrophenyl)acridin-9-amine is explicitly disclosed as Compound 10 in WIPO Patent Application WO2011051950A1, which claims N-substituted 9-aminoacridine derivatives containing electron-withdrawing groups as potential anticancer candidates [1]. The patent distinguishes this ortho-nitrophenyl derivative from its positional isomers: Compound 11 (N-(3-nitrophenyl)acridin-9-amine) and other nitro-substituted variants including Compound 12 (N-(2,4-dinitrophenyl)acridin-9-amine) and Compound 13 (4-(acridin-9-ylamino)-3-nitrobenzoic acid) [1]. This patent documentation establishes that the ortho-nitrophenyl configuration is recognized as a distinct chemical entity within the claimed invention, separate from meta- and para-substituted analogs.

Patent-Defined Entity
Reported
Compound 10 in WO2011051950A1; distinct from meta and dinitro isomers
Supports compound identity for IP and SAR studies
Patent claims as anticancer candidates
Patent-defined composition 9-Aminoacridine derivatives Anticancer candidates

N-(2-Nitrophenyl)acridin-9-amine Research Applications


DNA-Intercalating Anticancer Lead Screening

As a 9-aminoacridine derivative with a planar acridine core and electron-withdrawing ortho-nitrophenyl substituent, N-(2-nitrophenyl)acridin-9-amine is structurally suited for early discovery screening programs investigating DNA intercalation as a mechanism of antiproliferative activity [1][2]. The AldrichCPR supply designation positions this compound specifically for initial hit identification and lead optimization studies where rare chemical scaffolds are prioritized over fully characterized, production-scale reagents [3]. Researchers should note that independent analytical characterization is required prior to biological testing due to the 'as-is' vendor terms [3].

Nitroacridine Positional Isomer SAR Studies

The ortho-nitrophenyl configuration of CAS 80260-77-1 makes this compound valuable for systematic SAR studies comparing ortho-, meta-, and para-nitrophenyl substitution effects on biological activity [1]. Given that the 4-nitrophenyl isomer shows measurable but weak activity against PRKD1 kinase (IC50 = 50 μM) [2], parallel testing of the ortho isomer may reveal position-dependent differences in target engagement. Such SAR investigations are supported by class-level QSAR data demonstrating that nitro group positioning fundamentally alters lipophilicity-dependent antitumor activity in the broader nitroacridine class [3].

Hypoxia-Selective Cytotoxicity Research

The electron-withdrawing 2-nitrophenyl substituent on N-(2-nitrophenyl)acridin-9-amine is predicted to shift tautomeric equilibrium toward the iminoacridan form, which class-level studies have shown correlates with enhanced hypoxia-selective cytotoxicity compared to analogs existing entirely in the amino tautomer [1][2]. This makes CAS 80260-77-1 a candidate scaffold for research programs investigating bioreductive activation in hypoxic tumor microenvironments. Researchers should note that nitroacridine-based fluorescent probes for hypoxia detection have been described in the literature, establishing proof-of-concept for this compound class in hypoxia-focused applications [3].

Patent-Defined Chemical Space: 9-Aminoacridine Derivatives

As Compound 10 in WO2011051950A1, N-(2-nitrophenyl)acridin-9-amine represents one member of a claimed series of N-substituted 9-aminoacridine derivatives with electron-withdrawing groups intended as potential anticancer candidates [1]. Researchers investigating this chemical space for medicinal chemistry programs may utilize CAS 80260-77-1 as a reference standard when synthesizing and evaluating novel analogs within the same structural family. The patent documentation establishes the ortho-nitrophenyl derivative as distinct from meta- and dinitrophenyl variants, supporting its use in comparative studies across the claimed compound series [1].

Application
Selection Property
Validation Focus
DNA-intercalation antitumor screening
Acridine scaffold with electron-withdrawing ortho-nitro group
Cell-proliferation inhibition endpoints
Nitroacridine positional isomer SAR
Ortho vs. meta/para substitution
Kinase inhibition and target engagement profiling
Hypoxia-dependent cytotoxicity studies
Tautomer equilibrium shift
Hypoxia vs. normoxia cell-viability endpoints
9-Aminoacridine derivative library comparison
Patent-defined series membership
Identity verification and comparative analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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